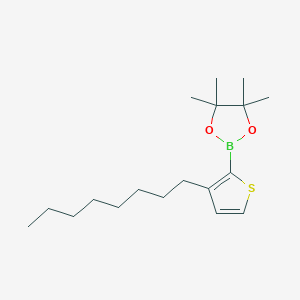
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Descripción general
Descripción
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as PHD-1 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PHD-1 inhibitors have been shown to increase the production of erythropoietin, which stimulates the production of red blood cells and can be used to treat anemia. In addition, PHD-1 inhibitors have been investigated for their potential to treat other conditions such as ischemic heart disease, stroke, and cancer.
Aplicaciones Científicas De Investigación
Sustainable Chemistry: Mechanochemistry and Eco-Bases
The compound has been utilized in sustainable chemistry through mechanochemical methods to perform Michael addition reactions . This approach is solvent-free and employs bio-sourced bases, known as Eco-bases, which are derived from plants. The process is efficient, rapid, and requires low catalyst loading, making it an environmentally friendly alternative to traditional synthesis methods.
Organic Synthesis: Cyclopentenone Derivatives
In organic synthesis, this compound serves as a precursor for the synthesis of cyclopentenone derivatives . These derivatives are important in the construction of complex organic molecules and have applications in pharmaceuticals and agrochemicals.
Green Catalysis: Eco-base Development
The compound is instrumental in the development of new Eco-bases . These are heterogeneous catalysts prepared from plants, offering a green alternative to classical bases. They can be recycled and reused multiple times without loss of performance.
Material Science: Functionalized Alkenone Derivatives
In material science, the compound is used for the mechano-assisted construction of functionalized alkenone derivatives . These derivatives have potential applications in the development of new materials with unique properties.
Analytical Chemistry: Chromatography
The compound and its derivatives can be purified using flash chromatography , a technique widely used in analytical chemistry for the separation and purification of complex mixtures.
Environmental Science: Phytomanagement
Lastly, the compound plays a role in phytomanagement , where plant-based solutions are used to manage environmental issues. The Eco-bases derived from this compound can be part of strategies to remediate contaminated sites using plants.
Propiedades
IUPAC Name |
2-(3-oxocyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGPZZFCSMEQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)

![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)



![{4-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1429566.png)



![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)
![2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B1429575.png)